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molecular formula C9H9NO4 B1613003 Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate CAS No. 527681-12-5

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

Cat. No. B1613003
M. Wt: 195.17 g/mol
InChI Key: JIVCFASCQPHPEL-UHFFFAOYSA-N
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Patent
US06951868B2

Procedure details

To a stirred solution of methyl 4,5-dihydroxypyridine-2-carboxylate (348 mg, 2.06 mmol) in DMF (20 mL) is added solid K2CO3 (3.1 g, 22 mmol) and 1,2-dibromoethane (386 μL, 4.5 mmol). The mixture is heated at 115° C. for 2 h. DMF is removed in vacuo, the residue is partitioned between water and EtOAc. The aqueous layer is again extracted with EtOAc. The combined organic layers are dried (MgSO4) and concentrated in vacuo to give a yellow solid for methyl 2,3-dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxylate (348 mg, 86%): 1H NMR (400 MHz, CDCl3) δ 8.29, 7.71, 4.39, 3.99.
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
386 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][N:5]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH2:21]Br>CN(C=O)C>[O:1]1[C:2]2[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[N:5]=[CH:6][C:7]=2[O:8][CH2:21][CH2:20]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
348 mg
Type
reactant
Smiles
OC1=CC(=NC=C1O)C(=O)OC
Name
Quantity
3.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
386 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is again extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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